molecular formula C8H15F3N2O B13973961 2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanamine

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanamine

Cat. No.: B13973961
M. Wt: 212.21 g/mol
InChI Key: VBPHYRLMHLVUBC-UHFFFAOYSA-N
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Description

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanamine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanamine typically involves the reaction of 1-(trifluoromethyl)piperidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The ethanamine moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The piperidine ring can engage in various binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Trifluoromethyl)piperidin-3-yl)oxy)ethanamine
  • 2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)acetic acid

Uniqueness

2-((1-(Trifluoromethyl)piperidin-4-yl)oxy)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15F3N2O

Molecular Weight

212.21 g/mol

IUPAC Name

2-[1-(trifluoromethyl)piperidin-4-yl]oxyethanamine

InChI

InChI=1S/C8H15F3N2O/c9-8(10,11)13-4-1-7(2-5-13)14-6-3-12/h7H,1-6,12H2

InChI Key

VBPHYRLMHLVUBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCCN)C(F)(F)F

Origin of Product

United States

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